molecular formula C7H15N3 B1590066 3-[(4-Aminobutyl)amino]propanenitrile CAS No. 4748-73-6

3-[(4-Aminobutyl)amino]propanenitrile

Cat. No.: B1590066
CAS No.: 4748-73-6
M. Wt: 141.21 g/mol
InChI Key: WLCNZYVOUPOLHO-UHFFFAOYSA-N
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Description

Chemical Structure and Synonyms: 3-[(4-Aminobutyl)amino]propanenitrile (CAS: 4748-73-6) is a nitrile-containing compound with the molecular formula C₇H₁₅N₃ (molar mass: 141.21 g/mol). It is also known as N-(2-Cyanoethyl)-1,4-diaminobutane or 8-Amino-4-azaoctanenitrile .

Properties

CAS No.

4748-73-6

Molecular Formula

C7H15N3

Molecular Weight

141.21 g/mol

IUPAC Name

3-(4-aminobutylamino)propanenitrile

InChI

InChI=1S/C7H15N3/c8-4-1-2-6-10-7-3-5-9/h10H,1-4,6-8H2

InChI Key

WLCNZYVOUPOLHO-UHFFFAOYSA-N

SMILES

C(CCNCCC#N)CN

Canonical SMILES

C(CCNCCC#N)CN

Pictograms

Corrosive

Origin of Product

United States

Comparison with Similar Compounds

Key Properties :

  • Physical State: Typically a liquid or oil at room temperature, based on analogs like 3-(Hexylamino)propanenitrile (yellow to orange oil) .
  • Applications : Primarily used as an intermediate in organic synthesis. For example, its trihydrochloride derivative (C₁₀H₂₅Cl₃N₄) serves as a precursor for Thermospermine, a structural isomer of Spermine involved in cellular growth regulation .

Comparative Analysis with Structural Analogs

Substituent Variations and Molecular Features

The table below highlights structural analogs of 3-[(4-Aminobutyl)amino]propanenitrile, emphasizing substituent diversity and its impact on properties:

Compound Name Molecular Formula Molar Mass (g/mol) Substituent Groups Key Properties Applications
This compound C₇H₁₅N₃ 141.21 4-aminobutylamino Liquid/oil; intermediate stability Thermospermine synthesis
3-[(3-Morpholinopropyl)amino]propanenitrile C₁₀H₁₈N₃O 202.27 Morpholine ring Likely polar due to morpholine; 95% purity Pharmaceutical intermediates
3-[(3-Methoxyphenyl)amino]propanenitrile C₁₀H₁₁N₂O 175.21 3-Methoxyphenyl Solid at RT; moderate solubility Organic synthesis; potential drug scaffolds
3-{[2-(Diethylamino)ethyl]amino}propanenitrile C₉H₁₉N₃ 169.27 Diethylaminoethyl Liquid; basic due to tertiary amine Catalysis or ligand design
3-{[(4-Hydroxy-3-methoxyphenyl)methyl]amino}propanenitrile C₁₁H₁₄N₂O₂ 206.24 Hydroxy-methoxyphenyl Polar; hydrogen-bonding capability Antioxidant or bioactive agent research
3-(Hexylamino)propanenitrile (9b) C₉H₁₈N₂ 154.25 Linear hexyl chain Yellow oil; IR ν(CN): ~2240 cm⁻¹ Polymer or surfactant synthesis

Impact of Substituents on Physicochemical Properties

Polarity and Solubility: The morpholine derivative (C₁₀H₁₈N₃O) exhibits enhanced polarity and water solubility compared to the parent compound due to the oxygen-rich morpholine ring . Hydroxy-substituted analogs (e.g., C₁₁H₁₄N₂O₂) show increased hydrogen-bonding capacity, improving solubility in polar solvents like ethanol or DMSO .

Thermal Stability :

  • Aromatic substituents (e.g., 3-methoxyphenyl in C₁₀H₁₁N₂O) may enhance thermal stability due to π-π stacking interactions, making them suitable for high-temperature reactions .

Reactivity :

  • Tertiary amine-containing derivatives (e.g., C₉H₁₉N₃) demonstrate higher basicity, facilitating use in catalysis or pH-sensitive drug delivery systems .

Research Findings and Challenges

  • Synthetic Efficiency: Aza-Michael addition reactions efficiently produce analogs like 3-(Hexylamino)propanenitrile with yields >80% under mild conditions . Stability issues persist in nitrile-containing compounds; for example, this compound trihydrochloride requires careful storage (water solubility noted, but stability data lacking) .
  • Theoretical vs.

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